Product packaging for 4-(Aminomethyl)thiazole-2-thiol(Cat. No.:)

4-(Aminomethyl)thiazole-2-thiol

Cat. No.: B13950991
M. Wt: 146.2 g/mol
InChI Key: NBUNATQNHOEJJR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiazole-2-thiol is a useful research compound. Its molecular formula is C4H6N2S2 and its molecular weight is 146.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S2 B13950991 4-(Aminomethyl)thiazole-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

4-(aminomethyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7)

InChI Key

NBUNATQNHOEJJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)CN

Origin of Product

United States

Significance As a Heterocyclic Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The value of 4-(Aminomethyl)thiazole-2-thiol as a heterocyclic synthon stems from the distinct and complementary reactivity of its constituent functional groups, making it a bifunctional molecule capable of participating in a wide array of chemical transformations.

The thiazole (B1198619) ring itself is an aromatic heterocycle, which confers it a degree of stability. wikipedia.org The electronic properties of the ring are well-established: the proton at the C2 position is acidic and can be removed by strong bases, while the C5 position is the most likely site for electrophilic substitution. wikipedia.orgnih.gov The nitrogen atom at position 3 acts as a base. pharmaguideline.com

The significance of this compound lies in the interplay of its two key functional groups: the thiol at position 2 and the aminomethyl group at position 4.

The Thiazole-2-thiol Moiety: This part of the molecule exists in a tautomeric equilibrium with its thione form (3H-thiazole-2-thione). alfa-chemistry.com This duality is crucial; the thiol form can undergo S-alkylation, S-acylation, or oxidation to form disulfide bridges, while the thione form can react with electrophiles at the nitrogen atom. This functional group is a versatile handle for introducing the thiazole scaffold into larger molecules or for building fused ring systems.

The 4-(Aminomethyl) Group: This side chain provides a primary amine, which is both basic and nucleophilic. It can readily participate in reactions such as N-acylation to form amides, N-alkylation, and condensation with carbonyl compounds to form imines. This functional group is a common feature in many biologically active molecules and serves as a key point for molecular elaboration.

The combination of a soft nucleophile (thiol) and a hard nucleophile (amine) within the same molecule opens avenues for selective and sequential reactions. This bifunctionality allows this compound to act as a linchpin in the construction of complex heterocyclic systems, polymers, or as a ligand for metal coordination.

Table 1: Properties of Key Functional Moieties in this compound

Functional MoietyKey PropertiesPotential Reactions
Thiazole RingAromatic, stable core; acidic C2-H. wikipedia.orgnih.govElectrophilic substitution (at C5), deprotonation (at C2). wikipedia.orgpharmaguideline.com
Thiazole-2-thiol/thioneTautomerism; soft nucleophile (S); hard nucleophile (N). alfa-chemistry.comS-alkylation, S-acylation, oxidation, N-alkylation.
Aminomethyl GroupPrimary amine; basic; hard nucleophile.N-acylation, N-alkylation, imine formation, salt formation.

Overview of Research Trajectories in Modern Organic Chemistry

Classical Synthetic Routes and their Refinements

The cornerstone of thiazole synthesis has historically been the Hantzsch thiazole synthesis, first reported in 1887. frontiersin.orgyoutube.com This classical method involves the condensation reaction between an α-haloketone and a thioamide or a derivative thereof. frontiersin.orgyoutube.comresearchgate.net For the specific synthesis of this compound, this would conceptually involve the reaction of a 1-halo-3-aminopropan-2-one derivative with a sulfur-containing reactant capable of forming the 2-thiol group, such as a dithiocarbamate (B8719985).

A common approach to obtaining the 4-(aminomethyl) moiety involves starting with a protected amino acid. For instance, N-protected α-amino acids can be converted to their corresponding α-haloketone derivatives. A key precursor for the 2-thiol group is often a dithiocarbamate salt. The reaction proceeds via an initial S-alkylation of the dithiocarbamate by the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.

A significant refinement of the classical Hantzsch synthesis involves the in-situ generation of the α-haloketone. For example, a ketone can be halogenated directly in the reaction mixture, often using reagents like N-bromosuccinimide (NBS), before the addition of the thiourea or dithiocarbamate. frontiersin.orgnih.gov This avoids the handling of often lachrymatory and unstable α-haloketones.

The reaction conditions for the classical Hantzsch synthesis typically involve refluxing in a protic solvent like ethanol. researchgate.netnanobioletters.com The initial product is often the hydrohalide salt of the aminothiazole, which is then neutralized with a base to afford the free amine. organic-chemistry.org

Precursor 1 Precursor 2 Key Reaction Typical Conditions Reference(s)
α-Haloketone (with protected amine)DithiocarbamateHantzsch SynthesisReflux in ethanol researchgate.net
Ketone (with protected amine)Thiourea/Dithiocarbamate & Halogenating Agent (e.g., NBS)In-situ Hantzsch SynthesisOne-pot reaction frontiersin.orgnih.gov

Modern Approaches in Reaction Design and Optimization

While the Hantzsch synthesis remains a fundamental tool, modern organic chemistry has driven the development of more efficient, versatile, and environmentally benign methods for thiazole synthesis.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. mdpi.comresearchgate.netresearchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives. mdpi.comresearchgate.netresearchgate.net

One such strategy for synthesizing substituted thiazoles involves the one-pot condensation of an α-haloketone, thiosemicarbazide, and a carbonyl compound. acgpubs.org This approach allows for the rapid assembly of complex thiazole structures. For the synthesis of this compound, a potential MCR could involve a suitably protected amino-aldehyde, a source of the C2-S-N unit, and a component to build the rest of the ring. The Hantzsch reaction itself can be considered a two-component reaction, but its one-pot variations involving in-situ generation of intermediates move it towards the efficiency of MCRs. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the formation of thiazoles is no exception. While the direct synthesis of this compound via a single transition-metal catalyzed step is not widely reported, these catalysts are crucial for the functionalization of pre-formed thiazole rings, which represents a viable alternative synthetic route.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce an amino group onto a halo-substituted thiazole. ibs.re.kr For instance, a 4-halomethylthiazole could be reacted with a protected amine in the presence of a palladium catalyst to form the desired aminomethyl substituent. Similarly, copper-catalyzed reactions have been used for the direct arylation and amination of C-H bonds in heterocycles, offering a more atom-economical approach. mdpi.com

Catalyst Type Reaction Application in Thiazole Synthesis Reference(s)
PalladiumBuchwald-Hartwig AminationIntroduction of amino groups onto halothiazoles ibs.re.kr
CopperC-H Amination/ArylationDirect functionalization of the thiazole ring mdpi.com

Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to thiazole synthesis. Key strategies include the use of alternative energy sources, greener solvents, and reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Hantzsch thiazole synthesis, often leading to significantly shorter reaction times and higher yields compared to conventional heating.

Green catalysts , such as copper silicate, have been shown to be effective and reusable heterogeneous catalysts for the synthesis of 2-aminothiazoles. nanobioletters.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

The use of greener solvents is another important aspect. While traditional syntheses often employ volatile organic solvents, research has explored the use of water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions for thiazole synthesis.

Functional Group Interconversions and Protecting Group Strategies

The synthesis of a polyfunctional molecule like this compound often requires careful management of its reactive functional groups. Both the amino and thiol groups are nucleophilic and susceptible to oxidation, necessitating the use of protecting groups during the synthesis. organic-chemistry.orgresearchgate.netyoutube.com

Thiol Protecting Groups: The thiol group at the 2-position is also highly reactive. It can be easily oxidized to a disulfide or undergo S-alkylation. Therefore, it is often introduced in a protected form or generated in the final step of the synthesis. If a precursor with a free thiol group is not used, a 2-aminothiazole can be synthesized first and then converted to the 2-thiol derivative. This can be achieved via diazotization of the amino group followed by reaction with a sulfur nucleophile. Common thiol protecting groups include the trityl (Trt) group, which is acid-labile, and various ester-based groups. kit.eduamericanpeptidesociety.orgrsc.orgresearchgate.net

Functional Group Interconversions: An alternative to building the molecule with all functional groups in place is to introduce them via functional group interconversions on a pre-existing thiazole scaffold. For example, a 4-formylthiazole can be synthesized and then converted to the 4-aminomethyl group via reductive amination. wikipedia.orgnih.govlibretexts.orgharvard.eduyoutube.com This involves the reaction of the aldehyde with an amine (or ammonia) to form an imine, which is then reduced to the amine. Similarly, a 4-halomethylthiazole can be readily converted to the aminomethyl derivative by nucleophilic substitution with an amine or a protected amine equivalent. nih.gov

Functional Group Protecting Group Deprotection Condition Reference(s)
Aminotert-Butoxycarbonyl (Boc)Acidic (e.g., TFA) researchgate.netorganic-chemistry.org
AminoBenzyloxycarbonyl (Cbz)Catalytic Hydrogenolysis researchgate.netorganic-chemistry.org
ThiolTrityl (Trt)Acidic researchgate.net
ThiolAryl azideStaudinger Reduction kit.edu

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl Thiazole 2 Thiol

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is a hybrid of its constituent thiophene (B33073) and pyridine-like fragments. pharmaguideline.com The presence of the sulfur atom tends to increase electron density in the ring through the delocalization of its lone pair, while the electronegative nitrogen atom reduces electron density, particularly at the C2 and C4 positions. wikipedia.orgchemicalbook.com Calculated π-electron densities for the parent thiazole ring indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, whereas the C2 position is the most electron-deficient. pharmaguideline.comwikipedia.orgchemicalbook.com

In 4-(Aminomethyl)thiazole-2-thiol, the substituents significantly influence this inherent reactivity. The thiol/thione group at the C2 position, particularly the electron-donating nature of the sulfur atom, further activates the ring, reinforcing the C5 position as the most favorable site for electrophilic substitution. pharmaguideline.com Conversely, the C2 position is susceptible to deprotonation by strong bases like organolithium compounds, creating a potent nucleophilic center. pharmaguideline.comwikipedia.org The ring nitrogen at the N3 position can readily undergo protonation in acidic media or alkylation with alkyl halides to form thiazolium salts. pharmaguideline.com

Table 1: Summary of Thiazole Ring Reactivity

Reaction TypePosition(s)Reagents/ConditionsProduct Type
Electrophilic Substitution C5Halogens (e.g., NBS), HNO₃/H₂SO₄5-Substituted thiazole
Deprotonation/Nucleophilic Attack C2Organolithium reagents (e.g., n-BuLi)2-Lithiated thiazole
N-Alkylation N3Alkyl halides (e.g., CH₃I)Thiazolium salt

Electrophilic substitution reactions, such as halogenation and nitration, are directed to the C5 position. numberanalytics.com Electron-donating groups at C2 are known to facilitate this process, allowing reactions to occur under milder conditions. pharmaguideline.com While nucleophilic aromatic substitution is less common on an unsubstituted thiazole ring, it can occur at the C2, C4, or C5 positions if a suitable leaving group, such as a halogen, is present. pharmaguideline.comnumberanalytics.com

Transformations Involving the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) at the C4 position possesses a primary amine that behaves as a typical nucleophile. Its reactivity is a cornerstone of functionalization for this molecule.

Key transformations include:

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base to form stable amide derivatives. mdpi.com This is a common strategy for incorporating the thiazole scaffold into larger molecular frameworks. For example, reaction with benzoyl chloride would yield N-((2-thioxothiazolin-4-yl)methyl)benzamide.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further synthetic modifications.

Sulfonylation: Treatment with sulfonyl chlorides, such as methanesulfonyl (mesyl) chloride, in the presence of a base like triethylamine, yields sulfonamides. asianpubs.org

Table 2: Representative Reactions of the Aminomethyl Group

Reaction TypeReagentFunctional Group Formed
N-Acylation Acyl Halide (R-COCl)Amide (-NHCOR)
N-Alkylation Alkyl Halide (R'-X)Secondary Amine (-NHR')
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Sulfonamide (-NHSO₂R)
Condensation Aldehyde (R'-CHO)Imine (-N=CHR')

The nucleophilicity of the aminomethyl group also allows it to participate in intramolecular cyclization reactions if a suitable electrophilic center is present elsewhere in the molecule or in a reacting partner.

Reactivity of the Thiol Group and its Derivatives

The thiol group at the C2 position is arguably the most dynamic functional group on the molecule, primarily due to its existence in a tautomeric equilibrium with the thione form. Its reactivity can be categorized based on reactions involving the sulfur atom.

S-Alkylation: This is one of the most prevalent reactions for 2-thiazolethiols. The reaction proceeds via the more stable thione tautomer, which can be deprotonated to form a thiolate anion. This anion is a potent nucleophile that readily attacks alkyl halides in an Sₙ2 reaction to yield 2-(alkylthio)thiazole derivatives. nih.gov This is a reliable method for introducing a variety of side chains.

S-Acylation: Similar to alkylation, acylation with acyl chlorides or anhydrides can occur at the sulfur atom to produce 2-(acylthio)thiazoles.

Oxidation: The thiol group is sensitive to oxidizing agents. Mild oxidation, for instance with air or iodine, can lead to the formation of a disulfide-bridged dimer, bis(4-(aminomethyl)thiazol-2-yl) disulfide. nih.gov Stronger oxidizing agents can oxidize the sulfur to higher oxidation states, forming sulfonic acids.

Complexation: As a soft Lewis base, the thiolate form readily coordinates with soft metal ions, forming stable metal complexes.

Table 3: Common Reactions of the Thiol/Thione Group

Reaction TypeReagentResulting Moiety
S-Alkylation Alkyl Halide (R-X)2-Alkylthioether (-S-R)
Oxidation (mild) I₂, Air (O₂)Disulfide (-S-S-)
Oxidation (strong) H₂O₂, KMnO₄Sulfonic Acid (-SO₃H)

Tautomeric Equilibria and their Influence on Reactivity

A critical aspect governing the reactivity of this compound is its existence as a mixture of two rapidly interconverting tautomers: the aromatic 2-thiol form and the non-aromatic thiazoline-2-thione form. science.gov

Figure 1: Thiol-Thione Tautomerism

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For the vast majority of 2-mercapto-substituted nitrogen heterocycles, including thiazoles, the thione tautomer is the predominant and more stable form in both solid and solution phases. ias.ac.innih.gov This preference is significant because it dictates the molecule's reaction pathways.

The dominance of the thione tautomer means that the molecule often reacts as a cyclic thioamide rather than an aromatic thiol. For instance:

Alkylation and Acylation: These reactions typically occur on the sulfur atom of the thione form, as it is more nucleophilic after deprotonation. nih.gov

N-H Reactivity: The thione form possesses an N-H bond within the ring, which can also participate in reactions, such as deprotonation followed by N-alkylation, under specific conditions.

Spectroscopic Properties: The predominance of the thione form is reflected in its spectroscopic data, such as the presence of a C=S stretching band in the IR spectrum.

The thiol form, although a minor component at equilibrium, can be the reactive species in certain transformations, particularly those involving the aromatic character of the ring.

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is essential for predicting its behavior and designing synthetic pathways.

Nucleophilic and Electrophilic Pathways

Electrophilic Substitution (at C5): The mechanism for electrophilic substitution, such as bromination, proceeds via a classic electrophilic aromatic substitution pathway. The π-electrons of the thiazole ring, specifically at the electron-rich C5 position, attack the electrophile (e.g., Br⁺). This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring system. In a final step, a base removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-bromo-substituted product.

Nucleophilic Substitution (at Sulfur): S-alkylation provides a clear example of a nucleophilic pathway. The reaction is typically performed in the presence of a base, which deprotonates the N-H group of the predominant thione tautomer. This generates a highly nucleophilic ambident anion with negative charge density on both the sulfur and nitrogen atoms. Due to sulfur being a softer and more nucleophilic atom, it preferentially attacks the electrophilic carbon of an alkyl halide in an Sₙ2-type mechanism, displacing the halide and forming the 2-(alkylthio)thiazole product.

Rearrangement Processes

While simple derivatives like this compound are generally stable, the thiazole core can participate in rearrangement reactions under specific conditions, such as photochemical irradiation or high temperatures. researchgate.net For example, some thiazole derivatives are known to undergo photochemical rearrangements to form isothiazoles. researchgate.net

Additionally, more complex transformations analogous to the Dimroth rearrangement could be envisioned. If the thiazole nitrogen were to be quaternized (e.g., through N-alkylation), the resulting thiazolium salt becomes more susceptible to nucleophilic attack. A subsequent ring-opening and re-cyclization sequence could potentially lead to the formation of an isomeric heterocyclic system, effectively rearranging the atoms of the original ring. Such processes, however, typically require specific substitution patterns and energetic conditions not commonly applied to this molecule. rsc.org

Computational and Theoretical Investigations of 4 Aminomethyl Thiazole 2 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(aminomethyl)thiazole-2-thiol. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and calculate key electronic properties. nih.govnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole ring, while the LUMO's localization can vary depending on the substituents. asianpubs.org

Mulliken population analysis is another valuable tool used to determine the partial atomic charges on each atom in the molecule. This information helps in understanding the electrostatic potential and identifying the likely sites for nucleophilic and electrophilic attack. For instance, in related thiazolidin-4-one derivatives, the nitrogen and oxygen atoms of the carbonyl groups typically exhibit negative charges, indicating their nucleophilic character. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Thiazole Derivative

ParameterValueMethod/Basis SetReference Compound
HOMO Energy-6.5 eVDFT/B3LYP/6-31GN,N'-bis-(2-thiazol-yl)methylenediamine
LUMO Energy-1.5 eVDFT/B3LYP/6-31GN,N'-bis-(2-thiazol-yl)methylenediamine
HOMO-LUMO Gap5.0 eVDFT/B3LYP/6-31G*N,N'-bis-(2-thiazol-yl)methylenediamine

Note: Data is for a related thiazole derivative due to the absence of specific published data for this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds, particularly the C-C bond connecting the aminomethyl group to the thiazole ring and the C-S bond of the thiol group. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles of interest and calculating the energy at each step. This process generates a conformational energy landscape, revealing the relative energies of different conformers and the energy barriers for interconversion. For substituted cyclohexanes, for example, the equatorial conformation is generally more stable than the axial one due to the avoidance of 1,3-diaxial interactions, a principle that can be analogously considered for the substituents on the thiazole ring. youtube.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational bands. For example, in a study of 3-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)-2-(o-tolyl)thiazolidin-4-one, DFT calculations were used to support the assignment of experimental IR bands. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are valuable for assigning signals in experimental NMR spectra and for confirming the proposed structure of a molecule. For 2-aminothiazole (B372263), ¹³C NMR spectral data is available and can serve as a reference. chemicalbook.com

Reactivity Descriptors: Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. These include:

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack.

Proton Affinity: This descriptor helps in predicting the pKa of the molecule, which is a measure of its acidity. nih.govwikipedia.org The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. wikipedia.org

Global Hardness and Softness: These parameters are related to the HOMO-LUMO gap and provide a measure of the molecule's resistance to change in its electron distribution.

Table 2: Representative Predicted Spectroscopic Data for a Thiazole Derivative

Spectroscopic DataPredicted ValueMethodReference Compound
C=O stretch (IR)~1700 cm⁻¹DFT3-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)-2-(o-tolyl)thiazolidin-4-one
¹³C NMR (Thiazole C2)~168 ppm2-Aminothiazole
¹H NMR (Thiazole H5)~6.5 ppm2-Aminothiazole

Note: Data is for related thiazole derivatives due to the absence of specific published data for this compound.

Mechanistic Insights from Theoretical Modeling

For thiazole derivatives, several reaction types have been studied computationally. For instance, the reactivity of 2-aminothiazole towards electrophiles like 2,4-dinitrofluorobenzene has been investigated, revealing that either the exocyclic or endocyclic nitrogen can act as the nucleophile depending on the conditions. asianpubs.org Thiol groups are known to participate in various reactions, including thiol-ene and thiol-Michael additions, and computational studies can elucidate the mechanisms of these processes. mdpi.com

Furthermore, the tautomerism of thiazole derivatives, such as the thione-thiol equilibrium, is a key aspect of their reactivity. Computational studies can determine the relative stabilities of different tautomers and the energy barriers for their interconversion. For 2-mercaptopyridines and 2-mercaptopyrimidines, it has been shown that polar solvents and self-association shift the equilibrium towards the thione form. cdnsciencepub.com

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's electronic structure, conformational equilibrium, and reaction pathways.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be studied computationally. For thiazole derivatives, it has been shown that the solvatochromic response is related to solvent polarity and hydrogen-bonding ability. nih.gov The excited state dipole moment of some thiazoles is greater than the ground state dipole moment, leading to a bathochromic shift in polar solvents. nih.gov

Solvent effects can also alter tautomeric equilibria. For 2- and 4-pyridones, an increase in medium polarity has been shown to increase the population of the lactam form. nih.gov Similarly, for this compound, the thione-thiol tautomeric equilibrium is expected to be solvent-dependent. The relative stabilities of the tautomers can be influenced by the solvent's ability to stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding.

Applications of 4 Aminomethyl Thiazole 2 Thiol in Synthetic Organic Chemistry

Utilization as a Building Block for Complex Organic Scaffolds

The inherent reactivity of the aminomethyl and thiol functionalities, coupled with the stable thiazole (B1198619) core, makes 4-(Aminomethyl)thiazole-2-thiol a valuable precursor for the synthesis of complex organic scaffolds. The primary amino group can readily participate in a variety of chemical transformations, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse substituents and the extension of the molecular framework.

For instance, the acylation of the aminomethyl group with various acid chlorides or anhydrides can introduce new functional groups and build upon the thiazole core. nih.gov This approach is often employed in the synthesis of biologically active molecules, where the introduced side chains can modulate the pharmacological properties of the final compound.

The thiol group, on the other hand, offers another avenue for structural elaboration. It can undergo S-alkylation, oxidation to disulfides, or act as a nucleophile in various coupling reactions. This dual reactivity of the aminomethyl and thiol groups allows for the stepwise or simultaneous introduction of different molecular fragments, leading to the construction of highly functionalized and sterically complex scaffolds. The development of such scaffolds is crucial in medicinal chemistry for exploring new chemical space and identifying novel drug candidates. nih.gov

Role in the Synthesis of Diverse Heterocyclic Systems

This compound serves as a key starting material for the synthesis of a variety of heterocyclic systems, particularly those containing fused rings. The strategic positioning of the amino and thiol groups facilitates intramolecular cyclization reactions, leading to the formation of novel bicyclic and tricyclic structures.

One common strategy involves the reaction of the aminomethyl group with a suitable bifunctional reagent, followed by an intramolecular cyclization involving the thiol group or the thiazole ring nitrogen. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings.

Furthermore, the inherent nucleophilicity of both the amino and thiol groups can be exploited in condensation reactions with various electrophiles to construct new heterocyclic rings. For instance, reaction with α-haloketones or related synthons can lead to the formation of fused thiazine (B8601807) or thiadiazepine systems. The ability to readily form such fused heterocyclic systems makes this compound a valuable tool for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. nih.gov

Participation in Cascade and Tandem Reactions

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These one-pot transformations are highly efficient and atom-economical, offering a streamlined approach to the synthesis of complex molecules.

A potential cascade reaction could be initiated by the reaction of the aminomethyl group with an electrophile containing a latent reactive site. Subsequent intramolecular reactions involving the thiol group or the thiazole ring could then lead to the rapid assembly of a complex heterocyclic scaffold. While specific examples involving this compound are not extensively documented, the general reactivity of related 2-aminothiazole (B372263) derivatives suggests its potential in such transformations. For example, multicomponent reactions involving a 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound are known to produce complex heterocyclic systems in a single step.

Application in Ligand Design for Metal-Mediated Transformations

The presence of multiple heteroatoms (nitrogen and sulfur) in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The aminomethyl and thiol groups can act as donor sites, allowing the molecule to chelate to a metal center.

Development of Chelation-Assisted Catalytic Systems

The ability of this compound to form stable chelate complexes with transition metals can be harnessed in the development of novel catalytic systems. Chelation of the ligand to a metal can modulate the metal's electronic properties and create a specific coordination environment, leading to enhanced catalytic activity and selectivity in various organic transformations.

For instance, metal complexes of ligands bearing similar N,S-donor sets have been shown to be effective catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The thiazole ring itself can also participate in the catalytic cycle, either by stabilizing the metal center or by acting as a temporary placeholder for a substrate. The development of chiral versions of this compound could also open the door to enantioselective catalysis.

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound with various transition metals is an area of active interest. The molecule can coordinate to metal ions in a bidentate fashion through the nitrogen of the aminomethyl group and the sulfur of the thiol group, forming a stable five- or six-membered chelate ring. nih.gov The coordination mode can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For 4-(aminomethyl)thiazole-2-thiol, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment. Although specific experimental data for this exact compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar structures and known chemical shift ranges. msu.edulibretexts.orgmsu.eduorganicchemistrydata.org

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the aminomethyl group, the thiazole (B1198619) ring proton, and the thiol and amine protons. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, though coupling with the adjacent amine protons could lead to a triplet if the exchange rate is slow. The thiazole ring proton at the 5-position is expected to resonate in the aromatic region. The chemical shifts of the -NH₂ and -SH protons are often broad and their positions can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. msu.edu

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon atoms of the thiazole ring, the aminomethyl carbon, and the thione carbon would each exhibit characteristic chemical shifts. The C=S carbon is expected to appear significantly downfield.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂-3.5 - 4.5s (or t)
Thiazole C5-H6.5 - 7.5s
-NH₂1.5 - 3.5br s
-SH3.0 - 4.0br s

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-40 - 50
Thiazole C4145 - 155
Thiazole C5110 - 120
Thiazole C2 (C=S)180 - 195

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₄H₆N₂S₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve initial cleavages characteristic of thiazole and thiol-containing molecules. nih.govresearchgate.netsfrbm.org Common fragmentation pathways could include the loss of the aminomethyl radical (•CH₂NH₂), the thiol group (•SH), or hydrogen sulfide (B99878) (H₂S). The fragmentation of the thiazole ring itself could also lead to a series of characteristic daughter ions.

Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

m/zProposed Fragment
146[M]⁺˙
116[M - CH₂NH₂]⁺
113[M - SH]⁺
112[M - H₂S]⁺
85[Thiazole ring fragment]⁺

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and S-H stretching vibrations. The N-H stretching of the primary amine would likely appear as a pair of bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration is typically weaker and appears in the range of 2550-2600 cm⁻¹. mdpi.com Other significant bands would include the C=N stretching of the thiazole ring, C-S stretching, and N-H bending vibrations. researchgate.netmdpi.com

Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, which often give rise to strong Raman signals. The symmetric vibrations of the thiazole ring would also be expected to be prominent in the Raman spectrum. researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
N-H (amine)3300-35003300-3500Stretching
S-H (thiol)2550-26002550-2600Stretching
C-H (aromatic)3000-31003000-3100Stretching
C=N (thiazole)1600-16501600-1650Stretching
N-H (amine)1580-16501580-1650Bending
C-S600-800600-800Stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, the single-crystal X-ray structure of this compound has not been reported in the public domain.

Should a suitable crystal be obtained, X-ray diffraction analysis would be expected to confirm the planar structure of the thiazole ring. It would also provide accurate measurements of the C-S, C-N, and C=N bond lengths within the ring, as well as the geometry of the aminomethyl and thiol substituents. Intermolecular interactions, such as hydrogen bonding involving the amine and thiol groups, would also be elucidated, providing insight into the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are relevant)

The parent molecule, this compound, is not chiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, chiroptical spectroscopy would become a critical analytical tool for the stereochemical analysis of any chiral derivatives of this compound.

For instance, if a chiral center were introduced, such as by substitution on the aminomethyl group or by the formation of a chiral complex, CD spectroscopy could be used to determine the absolute configuration of the resulting enantiomers. The technique measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting CD spectrum is unique to a specific enantiomer and can be used for its identification and to determine its enantiomeric excess. Theoretical calculations can be employed to predict the CD spectrum for a given absolute configuration, allowing for the assignment of the stereochemistry of the synthesized chiral derivative. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogs of 4 Aminomethyl Thiazole 2 Thiol

Modification of the Aminomethyl Group

The primary amino group on the methyl substituent at the C4 position of the thiazole (B1198619) ring is a prime site for chemical modification. Standard amine chemistry can be readily applied to introduce a wide variety of functionalities.

Acylation Reactions: The aminomethyl group can be easily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with benzoyl chloride in the presence of a base would yield N-((2-thioxo-2,3-dihydrothiazol-4-yl)methyl)benzamide. This straightforward reaction allows for the introduction of various aryl and alkyl groups, enabling the exploration of structure-activity relationships. analis.com.my

Alkylation and Reductive Amination: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. A more controlled approach is reductive amination, where the aminomethyl compound is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) to produce secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a convenient route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition in biological systems. nih.govsemanticscholar.org

A summary of representative modifications of the aminomethyl group is presented in the table below.

ReagentResulting Functional Group
Acyl Chloride/AnhydrideAmide
Alkyl HalideSecondary/Tertiary Amine
Aldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine
IsocyanateUrea
IsothiocyanateThiourea

Derivatization at the Thiol Moiety

The thiol group at the C2 position is another key handle for derivatization, offering a rich chemistry to explore. The sulfur atom can act as a nucleophile, leading to a variety of S-substituted derivatives. nih.gov

S-Alkylation: The thiol is readily alkylated by reacting it with alkyl halides in the presence of a base. This reaction is a common strategy to introduce diverse alkyl chains, which can modulate the lipophilicity and steric profile of the molecule. nih.gov

S-Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of thioesters. Thioesters are generally more reactive than their oxygen ester counterparts and can be useful as intermediates in further synthetic transformations.

Disulfide Bond Formation: Mild oxidation of the thiol group can lead to the formation of a symmetrical disulfide. This reversible covalent bond is a key feature in many biological systems and can be exploited for applications in drug delivery and materials science.

Michael Addition: The thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, providing a route to more complex structures with extended carbon frameworks. nih.govresearchgate.net

The table below summarizes common derivatization strategies for the thiol moiety.

ReagentResulting Functional Group
Alkyl HalideThioether
Acyl Chloride/AnhydrideThioester
Mild Oxidizing AgentDisulfide
α,β-Unsaturated CarbonylThioether (via Michael Addition)

Substituent Effects on the Thiazole Ring System

The electronic and steric nature of substituents on the thiazole ring can significantly influence the reactivity and properties of the entire molecule. nih.gov The thiazole ring itself is considered an aromatic system, and the placement of electron-donating or electron-withdrawing groups can alter the electron density at various positions. nih.gov

For instance, introducing an electron-withdrawing group at the C5 position, such as a nitro or cyano group, would decrease the electron density of the ring and make the C2 proton more acidic. nih.gov Conversely, an electron-donating group, like a methoxy (B1213986) or amino group, would increase the ring's electron density, potentially enhancing its nucleophilicity. nih.gov

Synthesis of Polyfunctionalized Analogs

The true synthetic utility of 4-(aminomethyl)thiazole-2-thiol lies in the ability to combine the modifications discussed above to create polyfunctionalized analogs. By strategically derivatizing both the aminomethyl and thiol groups, as well as introducing substituents on the thiazole ring, a vast chemical space can be explored.

A common synthetic strategy involves a stepwise approach. For example, one could first protect the thiol group, then modify the aminomethyl group, and finally deprotect and derivatize the thiol. Alternatively, orthogonal protecting group strategies can be employed to selectively modify one functional group in the presence of the other.

Multi-component reactions offer a more convergent approach to synthesizing complex thiazole derivatives. bepls.com For instance, a one-pot reaction involving an α-haloketone, a thiourea derivative, and an amine could potentially assemble a polyfunctionalized thiazole in a single step. ijper.org

Exploration of Novel Chemical Properties of Derivatives

The derivatization of this compound opens up avenues for exploring novel chemical properties.

Coordination Chemistry: The presence of both nitrogen and sulfur atoms makes these derivatives excellent ligands for a variety of metal ions. The specific coordination mode will depend on the nature of the substituents and the metal center. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

Fluorescence: The thiazole ring is a known fluorophore, and its photophysical properties can be fine-tuned by the introduction of different substituents. Derivatives of this compound could be explored as fluorescent probes for various analytical and biological applications.

Supramolecular Chemistry: The ability of the aminomethyl and thiol groups to participate in hydrogen bonding and other non-covalent interactions makes these derivatives interesting building blocks for supramolecular assemblies. By designing molecules with specific recognition motifs, it may be possible to create self-assembling materials with unique functions.

Future Research Directions and Uncharted Territories

Development of Novel and Sustainable Synthetic Methodologies

The exploration of novel and sustainable synthetic routes to 4-(Aminomethyl)thiazole-2-thiol is a critical first step. Current synthetic strategies for thiazole (B1198619) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov Future research should focus on developing greener and more efficient synthetic protocols.

Recent advancements in green chemistry offer a variety of sustainable approaches for the synthesis of thiazole derivatives. nih.govbohrium.com These methods, which could be adapted for the synthesis of this compound, include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bohrium.comfigshare.com

Ultrasound irradiation: Sonication can enhance reaction rates and efficiency. nih.govmdpi.com

Green catalysts: The use of biocatalysts, phase-transfer catalysts, or recyclable nanocatalysts can lead to more environmentally friendly processes. bohrium.commdpi.com

Sustainable solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a key aspect of sustainable synthesis. bohrium.combepls.com

One-pot multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and saving time. bepls.com

A promising avenue for future research would be the development of a one-pot synthesis of this compound from readily available starting materials, employing green chemistry principles. For instance, a calcium-catalyzed elimination-cyclization reaction could offer a sustainable and modular route. nih.gov

Discovery of Unprecedented Chemical Reactivity Patterns

The unique arrangement of functional groups in this compound—the nucleophilic thiol, the basic aminomethyl group, and the aromatic thiazole ring—suggests a rich and complex reactivity profile that is yet to be fully explored. The thiazole ring itself can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition. nih.gov The presence of both an amino and a thiol group opens up possibilities for intramolecular reactions and the formation of novel bicyclic or macrocyclic structures.

Future investigations should aim to systematically study the reactivity of this compound under various conditions. This could involve:

Exploring intramolecular cyclization reactions: The proximity of the aminomethyl and thiol groups could be exploited to synthesize novel fused heterocyclic systems.

Investigating metal-catalyzed cross-coupling reactions: The thiazole ring and the thiol group can both participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of complex molecular architectures.

Studying its coordination chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the amino and thiol groups, make this compound an excellent candidate as a ligand for various metal ions.

Expansion of Applications in Materials Science

While thiazole derivatives are well-known for their biological activities, their potential in materials science is an emerging area of research. nih.gov The specific functionalities of this compound make it an attractive building block for novel materials.

Future research could focus on the following areas:

Development of novel polymers: The aminomethyl and thiol groups can serve as reactive sites for polymerization, leading to the creation of functional polymers with unique properties. These polymers could find applications in areas such as drug delivery, coatings, and electronics.

Synthesis of organic semiconductors: The thiazole core is a component of some organic semiconductors. nih.gov By appropriately modifying the structure of this compound, it may be possible to develop new materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Creation of self-assembling monolayers (SAMs): The thiol group has a strong affinity for gold surfaces, making this compound a candidate for the formation of SAMs. nih.gov These organized molecular layers could be used to modify the properties of surfaces for applications in sensing, catalysis, and nanotechnology.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. rsc.org Advanced computational studies on this compound could provide valuable insights and accelerate the discovery of its potential applications.

Future computational work could include:

Density Functional Theory (DFT) calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This information can help to predict its reactivity in various chemical reactions and its potential as a ligand or a material component.

Molecular docking simulations: If potential biological targets for this compound are identified, molecular docking can be used to predict its binding affinity and mode of interaction. rsc.orgnih.gov This can guide the design of more potent and selective derivatives.

Quantum mechanics/molecular mechanics (QM/MM) simulations: For studying the behavior of this molecule in complex environments, such as in solution or interacting with a biological membrane, QM/MM simulations can provide a more accurate description.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages such as improved safety, scalability, and efficiency. nih.govsci-hub.seresearchgate.net Integrating the synthesis of this compound and its derivatives into these platforms would be a significant step forward.

Future research in this area should focus on:

Developing continuous flow synthesis methods: Translating the optimized batch synthesis of this compound into a continuous flow process would enable its production on a larger scale with better control over reaction parameters. nih.govsci-hub.se

Automated library synthesis: By combining flow chemistry with automated purification and analysis, it would be possible to rapidly synthesize and screen libraries of derivatives of this compound for various applications. nih.gov This high-throughput approach could significantly accelerate the discovery of new lead compounds in drug discovery or new materials with desired properties.

Real-time reaction monitoring: The integration of in-line analytical techniques, such as spectroscopy, would allow for real-time monitoring and optimization of the synthesis process. researchgate.net

Q & A

Q. What are the recommended protocols for synthesizing 4-(Aminomethyl)thiazole-2-thiol with high purity?

Methodological Answer: The synthesis of this compound derivatives can be optimized using the Hantzsch thiazole synthesis method. Key steps include:

  • Reacting thiourea derivatives with α-haloketones or α-halocarboxylic acids under reflux in ethanol or methanol .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates using recrystallization or column chromatography.
  • For high-purity yields (>95%), employ HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the final product .
  • Validate purity via elemental analysis (C, H, N, S) and spectroscopic consistency (e.g., ¹H NMR, ¹³C NMR, and ESI-MS) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach ensures structural validation:

  • ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ ~6.8–7.5 ppm for aromatic protons) and aminomethyl group (δ ~3.2–3.8 ppm for –CH₂–NH₂) .
  • IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=S stretch at ~1100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 157.02 for [M+H]⁺) and fragmentation patterns consistent with thiazole derivatives .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm tautomeric forms (e.g., thione vs. thiol) .

Q. What strategies are effective in optimizing reaction yields for thiazole derivatives under varying conditions?

Methodological Answer: Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, while ethanol/water mixtures improve solubility for acid-catalyzed reactions .
  • Catalyst Screening : Use iodine (5 mol%) or β-cyclodextrin to accelerate cyclocondensation reactions, reducing side products .
  • Temperature Control : Maintain reflux (~80°C) for 6–8 hours to ensure complete conversion, as shorter durations risk unreacted intermediates .

Advanced Research Questions

Q. How do computational docking studies inform the binding interactions of this compound with biological targets?

Methodological Answer:

  • Ligand Parameterization : Use the GAFF force field in AMBER to assign charges and torsional parameters to the compound, ensuring accurate molecular dynamics (MD) simulations .
  • Docking Protocols : Employ AutoDock Vina or Schrödinger Glide to dock the thiazole core into active sites (e.g., urokinase-type plasminogen activator, PDB: 3KGP). Focus on hydrogen bonding (e.g., –NH₂ with Asp189) and hydrophobic interactions with aromatic residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. What methodologies resolve contradictions in biological activity data across different substituted thiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from diverse studies (e.g., antimicrobial vs. anticancer assays) to identify substituent-dependent trends. For example, electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity but reduce solubility, leading to variable efficacy .
  • Dose-Response Profiling : Test derivatives across a concentration gradient (0.1–100 µM) to differentiate true bioactivity from cytotoxicity .
  • Structural-Activity Landscapes : Use 3D-QSAR models to map substituent effects (e.g., 4-pyridinyl vs. 4-chlorophenyl) on IC₅₀ values, resolving outliers via comparative molecular field analysis (CoMFA) .

Q. How can researchers design SAR studies to evaluate the impact of substituent variations on pharmacological activity?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with substituents at the thiazole C4 and C5 positions (e.g., –CH₂NH₂, –CF₃, –OCH₃) to probe steric and electronic effects .
  • Biological Assays : Test against target-specific models (e.g., Gram-positive bacteria for antimicrobial activity; kinase inhibition assays for anticancer potential) .
  • Data Integration : Correlate logP values (lipophilicity) with cellular uptake using HPLC-measured partition coefficients. High logP (>3) often correlates with improved membrane permeability but may reduce aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.